molecular formula C8H4BrF3N2 B1412065 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227512-33-5

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1412065
M. Wt: 265.03 g/mol
InChI Key: ZRQMHVXLUNJPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It has a molecular weight of 225.99 . The compound appears as a white to pale yellow solid .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile” are not available, trifluoromethylpyridines (TFMP) and their derivatives are generally synthesized for use in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)pyridine” consists of a pyridine ring substituted with a bromine atom at the 2nd position and a trifluoromethyl group at the 6th position .


Physical And Chemical Properties Analysis

“2-Bromo-6-(trifluoromethyl)pyridine” is a white to pale yellow solid . It has a melting point between 45.0-54.0°C .

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile and its derivatives have been explored in spectroscopic studies. For example, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide insights into the molecular structure and properties of such compounds (Vural & Kara, 2017).

Photoreactivity and Electrophilic Intermediates

The photochemistry of bromopyridines, closely related to 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile, reveals the formation of electrophilic intermediates. These studies help in understanding the photochemical behavior and potential applications of these compounds in various reactions (Pretali et al., 2009).

Halogen Bond Symmetry in Solvents

Research has been conducted on the effect of solvents like acetonitrile on the symmetry of halogen bonds in compounds similar to 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile. This is crucial for understanding the solvation and reaction mechanisms of such compounds (Carlsson et al., 2013).

Catalytic Applications

Catalytic systems involving compounds similar to 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile, particularly in reactions with vinyl compounds, have been explored. These studies contribute to the development of new catalytic methods and synthetic routes (Lebedev et al., 1988).

Regioexhaustive Functionalization

The compound has been used in studies focusing on regioexhaustive functionalization, converting it into various carboxylic acids. This research aids in understanding the versatile chemical transformations possible with such compounds (Cottet et al., 2004).

Antibacterial Activity

Derivatives of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile have been synthesized and evaluated for their antimicrobial activity. This application is crucial for the development of new pharmaceutical agents (Bogdanowicz et al., 2013).

Safety And Hazards

“2-Bromo-6-(trifluoromethyl)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQMHVXLUNJPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230004
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile

CAS RN

1227512-33-5
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227512-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.